Methane-13C, tetrachloro-
Overview
Description
Methane-13C, tetrachloro-, also known as tetrachloromethane-13C, is a stable isotope-labeled compound of tetrachloromethane. It has a molecular formula of CCl4 and a molecular weight of 154.8 g/mol .
Molecular Structure Analysis
Methane-13C, tetrachloro- has a simple molecular structure, similar to methane gas, making it a halomethane . Its molecular formula is CCl4 .Chemical Reactions Analysis
The chemical reactions involving Methane-13C, tetrachloro- are complex. One study discusses the amounts of methane and δ13C CH4 evolving from pyrolysis of the Sample Analysis of Mars evolved gas analysis (SAM-EGA) instrument suite . The study found that the δ13C CH4 values are erratic and do not exhibit any relationship with temperature and/or the amount of evolved CH4 .Physical And Chemical Properties Analysis
Methane-13C, tetrachloro- has a density of 1.604 g/mL at 25 °C (lit.), a melting point of -23 °C (lit.), and a boiling point of 76-77 °C (lit.) . Its refractive index is n20/D 1.46(lit.) .Scientific Research Applications
Structural Studies
Tetrakis(1H-pyrazol-1-yl)methanes, compounds related to methane-13C, tetrachloro-, have been extended to include derivatives with methyl groups. X-ray crystal structure determinations and NMR studies (1H, 13C, 15N) in solution and in the solid state, along with DFT calculations, help understand the properties and reactions of these rare compounds (Silva, Silva, Claramunt, López, Sanz, Infantes, López, Reviriego, Alkorta, Elguero, 2019).
Atmospheric Chemistry and Environmental Science
Research on the kinetic isotope effect in the reaction of methane with chlorine atoms reveals significant fractionation, enhancing our understanding of atmospheric methane's behavior and its environmental implications. Such studies are crucial for atmospheric chemistry, highlighting the complex interactions methane undergoes in the environment (Crowley, Saueressig, Bergamaschi, Fischer, Harris, 1999).
Isotopic Analysis for Natural Gas Exploration
The fractionation of carbon and hydrogen isotopes by methane-oxidizing bacteria has significant implications for oil and gas exploration, as it can change the isotopic composition of methane, aiding in differentiating between thermogenic and microbial gas sources. This insight is pivotal for understanding the origins and transformations of methane in natural reservoirs (Coleman, Risatti, Schoell, 1981).
Methane Conversion Research
Innovative research has demonstrated that graphene-confined single iron atoms can directly convert methane to high-value-added chemicals at room temperature. This discovery opens new avenues for methane utilization and conversion technologies, highlighting the potential of methane as a feedstock for chemical synthesis (Cui, Li, Wang, Hu, Hua, Li, Han, Liu, Yang, He, Chen, Li, Xiao, Deng, Bao, 2018).
properties
IUPAC Name |
tetrachloro(113C)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4/c2-1(3,4)5/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGDMQKNWNREIO-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10108804 | |
Record name | Methane-13C, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methane-13C, tetrachloro- | |
CAS RN |
32488-50-9 | |
Record name | Methane-13C, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032488509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane-13C, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon-13C tetrachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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